molecular formula C16H17N3O3 B5828787 [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate

Cat. No.: B5828787
M. Wt: 299.32 g/mol
InChI Key: SQKRAWSYAFTQBD-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, an amino group, and a propanoate ester, making it a versatile molecule for different chemical reactions and applications.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-7-3-4-9-14(11)21-12(2)16(20)22-19-15(17)13-8-5-6-10-18-13/h3-10,12H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKRAWSYAFTQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the amino group, and the esterification process. Common reagents used in these reactions include pyridine, amines, and various esterifying agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate is unique due to its specific structure, which combines a pyridine ring, an amino group, and a propanoate ester

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